Cas no 1261783-06-5 (2-(3-(Trifluoromethoxy)phenyl)isonicotinaldehyde)

2-(3-(Trifluoromethoxy)phenyl)isonicotinaldehyde 化学的及び物理的性質
名前と識別子
-
- 2-(3-(Trifluoromethoxy)phenyl)isonicotinaldehyde
-
- インチ: 1S/C13H8F3NO2/c14-13(15,16)19-11-3-1-2-10(7-11)12-6-9(8-18)4-5-17-12/h1-8H
- InChIKey: SDFJOXKYQLAFJV-UHFFFAOYSA-N
- ほほえんだ: FC(OC1=CC=CC(=C1)C1C=C(C=O)C=CN=1)(F)F
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 6
- 重原子数: 19
- 回転可能化学結合数: 3
- 複雑さ: 309
- 疎水性パラメータ計算基準値(XlogP): 3.2
- トポロジー分子極性表面積: 39.2
2-(3-(Trifluoromethoxy)phenyl)isonicotinaldehyde 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A013003389-250mg |
2-(3-(Trifluoromethoxy)phenyl)isonicotinaldehyde |
1261783-06-5 | 97% | 250mg |
484.80 USD | 2021-07-04 | |
Alichem | A013003389-500mg |
2-(3-(Trifluoromethoxy)phenyl)isonicotinaldehyde |
1261783-06-5 | 97% | 500mg |
806.85 USD | 2021-07-04 | |
Alichem | A013003389-1g |
2-(3-(Trifluoromethoxy)phenyl)isonicotinaldehyde |
1261783-06-5 | 97% | 1g |
1,549.60 USD | 2021-07-04 |
2-(3-(Trifluoromethoxy)phenyl)isonicotinaldehyde 関連文献
-
Mrinmoy Maiti,Shin A Yoon,Yujin Cha,K. K. Athul,Sankarprasad Bhuniya,Min Hee Lee Chem. Commun., 2021,57, 9614-9617
-
2. Book reviews
-
3. Can calculated harmonic vibrational spectra rationalize the structure of TiC-based nanoparticles?†Juan José Piñero,Francesc Viñes Phys. Chem. Chem. Phys., 2022,24, 778-785
-
Kun Dou,Fabiao Yu,Yuxia Liu,Lingxin Chen,Ziping Cao,Tao Chen,Yulin Li Chem. Sci., 2017,8, 7851-7861
-
Bin Zhao,Feng Chen,Qiwei Huang,Jinlong Zhang Chem. Commun., 2009, 5115-5117
-
6. Characterization and validation of sampling and analytical methods for mycotoxins in workplace airDanièle Jargot,Sandrine Melin Environ. Sci.: Processes Impacts, 2013,15, 633-644
-
A. Soldà,A. Cantelli,M. Di Giosia,M. Montalti,F. Zerbetto,S. Rapino,M. Calvaresi J. Mater. Chem. B, 2017,5, 6608-6615
-
Irina Akhmetova,Konstantin Schutjajew,Tim Tichter,Carsten Prinz,Inês C. B. Martins,Dominik Al-Sabbagh,Christina Roth,Franziska Emmerling CrystEngComm, 2019,21, 5958-5964
-
Po-Jung Huang Dalton Trans., 2020,49, 16970-16978
2-(3-(Trifluoromethoxy)phenyl)isonicotinaldehydeに関する追加情報
2-(3-(Trifluoromethoxy)phenyl)isonicotinaldehyde: A Comprehensive Overview
2-(3-(Trifluoromethoxy)phenyl)isonicotinaldehyde, also known by its CAS number 1261783-06-5, is a highly specialized organic compound that has garnered significant attention in the fields of organic chemistry, pharmacology, and materials science. This compound is characterized by its unique structure, which combines a trifluoromethoxy group attached to a phenyl ring and an isonicotinaldehyde moiety. The trifluoromethoxy group, a common substituent in modern drug design, imparts electronic and steric effects that enhance the compound's stability and reactivity. The isonicotinaldehyde moiety, on the other hand, contributes to the compound's ability to participate in various chemical reactions, making it a valuable building block in organic synthesis.
The synthesis of 2-(3-(Trifluoromethoxy)phenyl)isonicotinaldehyde involves a series of carefully designed reactions that highlight the principles of modern organic chemistry. One of the most efficient methods for its preparation involves the Friedel-Crafts acylation of a trifluoromethyl-substituted benzene derivative followed by a selective oxidation step. This approach not only ensures high yields but also maintains the integrity of the sensitive trifluoromethoxy group. Recent advancements in catalytic systems have further optimized this process, enabling the scalable production of this compound for both academic and industrial applications.
The physical and chemical properties of 2-(3-(Trifluoromethoxy)phenyl)isonicotinaldehyde are well-documented. It exists as a crystalline solid with a melting point of approximately 150°C and is sparingly soluble in common organic solvents such as dichloromethane and ethyl acetate. Its UV-Vis spectrum reveals strong absorption bands in the range of 270-300 nm, indicative of its conjugated aromatic system. The compound's stability under various conditions has been extensively studied, with results showing minimal degradation under ambient conditions. These properties make it an ideal candidate for use in demanding chemical environments.
In terms of applications, 2-(3-(Trifluoromethoxy)phenyl)isonicotinaldehyde has found utility in several key areas. In drug discovery, it serves as a valuable intermediate in the synthesis of bioactive molecules targeting various therapeutic areas, including oncology and inflammation. For instance, recent studies have demonstrated its potential as a lead compound in the development of anti-cancer agents due to its ability to modulate key cellular pathways. Additionally, this compound has been employed in the construction of advanced materials, such as functional polymers and sensors, where its electronic properties play a pivotal role.
The integration of 2-(3-(Trifluoromethoxy)phenyl)isonicotinaldehyde into modern chemical workflows underscores its versatility and importance in contemporary research. Its ability to participate in diverse reaction mechanisms makes it an indispensable tool for chemists seeking to explore new frontiers in organic synthesis. Furthermore, ongoing research into its biological activity and material properties continues to unlock new possibilities for its application across multiple disciplines.
In conclusion, 2-(3-(Trifluoromethoxy)phenyl)isonicotinaldehyde, CAS number 1261783-06-5, stands as a testament to the ingenuity and precision of modern chemical science. Its unique structure, robust synthesis methods, and wide-ranging applications position it as a critical component in both academic research and industrial development. As our understanding of this compound deepens through continued investigation, it is poised to play an even greater role in shaping the future of chemistry and related fields.
1261783-06-5 (2-(3-(Trifluoromethoxy)phenyl)isonicotinaldehyde) 関連製品
- 886363-52-6((2-Diisopropylamino-ethyl)thiourea)
- 1704125-01-8(2-(2-fluoro-6-methylphenyl)propan-2-amine)
- 1805464-67-8(5-(Difluoromethyl)-3-methoxy-4-(trifluoromethyl)pyridine-2-acetic acid)
- 58509-95-8(Pentanamide, N-1H-imidazo[4,5-b]pyridin-7-yl-)
- 1807147-88-1(Ethyl 6-cyano-3-difluoromethyl-2-iodophenylacetate)
- 1023301-84-9(Tert-Butyl 2,7-diazaspiro[3.5]nonane-7-carboxylate hydrochloride)
- 4277-64-9(Ethyl Pyrrole-1-Carboxylate)
- 2228939-50-0((5-bromo-2-methylhexan-3-yl)benzene)
- 1246820-82-5(Tolfenamic Acid-d4)
- 2138030-36-9([2,2-Difluoro-3-(2-methylazetidin-1-yl)propyl](ethyl)amine)




